A Technical Guide to 6-Methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 6-Methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Commonly known as 6-methyl-5-cyanouracil, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document details its chemical identity, robust synthetic methodologies based on the Biginelli reaction, physicochemical properties, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity and its established role as a key building block in the design of agents with potent biological activities, particularly in oncology. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique properties of this pyrimidine derivative.
Introduction: A Scaffold of Therapeutic Potential
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in biological systems is profound.[2][3] The inherent drug-like properties of the pyrimidine scaffold have made it a privileged structure in the development of therapeutics across a wide range of diseases, including cancer, viral infections, and microbial diseases.[4]
Chemical Identity and Nomenclature
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is a derivative of uracil, distinguished by a methyl group at the C6 position and a cyano (carbonitrile) group at the C5 position. This specific substitution pattern imparts unique electronic and steric properties that are crucial for its synthetic utility and biological activity.
| Property | Value | Source |
| IUPAC Name | 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | [5] |
| Common Name | 6-Methyl-5-cyanouracil | [5] |
| CAS Number | 5900-40-3 | [5] |
| Molecular Formula | C₆H₅N₃O₂ | [5] |
| Molecular Weight | 151.12 g/mol | [5] |
| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)C#N | [5] |
| InChIKey | XUBWKPSLBXEADF-UHFFFAOYSA-N | [5] |
The Significance of the 5-Carbonitrile Moiety
The introduction of a carbonitrile group at the C5 position of the uracil ring is a key strategic modification. This electron-withdrawing group significantly influences the molecule's reactivity and its potential for intermolecular interactions. The nitrile can act as a hydrogen bond acceptor and is a versatile chemical handle for further derivatization. In the context of drug design, pyrimidine-5-carbonitrile derivatives have been successfully developed as potent and selective inhibitors for various biological targets, including protein kinases.[6][7][8]
Synthetic Methodologies
The most prominent and efficient method for constructing the core of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is the Biginelli reaction, a one-pot multicomponent condensation.[9][10]
The Biginelli Reaction: A Powerful Condensation
First reported in 1893, the Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea). The reaction proceeds through a series of proposed intermediates, including an N-acyliminium ion, which is stabilized by the catalyst and subsequently undergoes Michael addition with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidine product. For the synthesis of the title compound, a β-ketonitrile is utilized as the active methylene component, which is a crucial variation of the classic reaction.[11]
Caption: Figure 1: Generalized Biginelli Reaction Mechanism.
Experimental Protocol: Synthesis via β-Ketonitrile Condensation
This protocol is adapted from established methodologies for the Biginelli reaction utilizing β-ketonitriles.[11] The procedure is self-validating, concluding with purification and characterization to ensure the integrity of the final product.
Materials:
-
Acetaldehyde (1 equivalent)
-
Ethyl 2-cyanoacetoacetate (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.5 eq.) in ethanol.
-
Add ethyl 2-cyanoacetoacetate (1 eq.) to the solution, followed by acetaldehyde (1 eq.).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile.
-
Dry the purified product under vacuum.
-
Confirm the structure and purity using ¹H NMR, IR spectroscopy, and mass spectrometry.
Synthetic Workflow Visualization
Caption: Figure 2: Experimental Synthesis Workflow.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are critical for its identification, purity assessment, and for understanding its behavior in biological and chemical systems.
Key Physicochemical Properties
The following properties are computed values that provide insight into the molecule's polarity, size, and potential for hydrogen bonding.
| Property | Value | Reference |
| Molecular Weight | 151.12 g/mol | [5] |
| XLogP3-AA (Lipophilicity) | -0.7 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Polar Surface Area | 82 Ų | [5] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The expected data based on the structure and analogous compounds are summarized below.[12][13]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Singlet | δ 2.1 - 2.4 ppm | -CH₃ (Methyl protons) |
| Broad Singlet | δ 10.0 - 12.0 ppm | 2 x -NH (Uracil ring protons) | |
| ¹³C NMR | Aliphatic | δ ~15-20 ppm | -CH₃ |
| Quaternary Carbon | δ ~85-95 ppm | C5 (attached to CN) | |
| Nitrile | δ ~115-120 ppm | -C≡N | |
| Olefinic/Aromatic | δ ~150-155 ppm | C6 (attached to CH₃) | |
| Carbonyl | δ ~160-170 ppm | C2 & C4 Carbonyls | |
| IR (KBr) | N-H Stretch | 3100 - 3300 cm⁻¹ | Amide N-H |
| C≡N Stretch | 2220 - 2240 cm⁻¹ | Nitrile | |
| C=O Stretch | 1680 - 1750 cm⁻¹ | Amide Carbonyls | |
| Mass Spec (EI) | Molecular Ion | m/z = 151 | [M]⁺ |
Chemical Reactivity and Derivatization
The functional groups present in 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile—the nitrile, the amide-like uracil ring, and the methyl group—offer multiple avenues for chemical modification, making it a valuable intermediate for building molecular libraries.
Key potential reactions include:
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid) or amide, providing a different set of functional groups for further coupling reactions.[14]
-
N-Alkylation/Acylation: The N1 and N3 positions of the uracil ring can be alkylated or acylated to introduce various side chains, which is a common strategy in medicinal chemistry to modulate solubility and target binding.[15]
-
Sulfonylation: The uracil ring can be activated for reactions such as conversion to a sulfonyl chloride at the C5 position after removal of the nitrile, creating a reactive intermediate for synthesizing sulfonamides.[16]
Caption: Figure 3: Potential Derivatization Pathways.
Applications in Drug Discovery and Development
The true value of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile lies in its application as a scaffold for compounds with significant therapeutic potential. The uracil core is a proven pharmacophore, and the specific substitutions on this molecule make it an excellent starting point for targeting a variety of diseases.
A Scaffold for Potent Anticancer Agents
Derivatives built upon the pyrimidine-5-carbonitrile core have demonstrated remarkable efficacy as anticancer agents. Research has shown that these compounds can act as potent inhibitors of key signaling proteins that drive cancer progression.[6][7]
-
EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in various cancers like non-small cell lung cancer. One study reported a derivative that exhibited potent EGFR inhibition with an IC₅₀ value of 8.29 nM and showed significant cytotoxic activity against HepG2, A549, and MCF-7 cancer cell lines.[6]
-
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. Novel series of pyrimidine-5-carbonitriles have been developed as VEGFR-2 inhibitors, with some compounds showing inhibitory activity (IC₅₀) as low as 0.53 µM, comparable to the standard drug sorafenib.[7] These compounds displayed excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7]
Summary of Biological Activities of Related Derivatives
The table below summarizes the reported in vitro activity of advanced derivatives synthesized from pyrimidine-5-carbonitrile scaffolds, demonstrating their therapeutic potential.
| Derivative Class | Target | Cancer Cell Line | Reported IC₅₀ | Reference |
| EGFR Inhibitor | EGFR | HepG2 (Liver) | 3.56 µM | [6] |
| EGFR Inhibitor | EGFR | A549 (Lung) | 5.85 µM | [6] |
| VEGFR-2 Inhibitor | VEGFR-2 | HCT-116 (Colon) | 1.14 µM | [7] |
| VEGFR-2 Inhibitor | VEGFR-2 | MCF-7 (Breast) | 1.54 µM | [7] |
Broader Therapeutic Potential
Beyond oncology, the uracil and pyrimidine framework is integral to a vast array of pharmaceuticals.[2] Uracil derivatives are widely used as antiviral drugs (e.g., targeting HIV) and have been explored for anti-inflammatory, analgesic, and antimicrobial applications.[2][4][17] The title compound, therefore, represents a starting point for generating diverse chemical libraries to screen against a wide range of biological targets.
Conclusion
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is more than a simple heterocyclic compound; it is a strategically designed chemical building block with immense value for drug discovery and development. Its straightforward synthesis via the robust Biginelli reaction, combined with its versatile chemical handles and the proven therapeutic relevance of its pyrimidine core, makes it an indispensable tool for medicinal chemists. The demonstrated success of its derivatives as potent inhibitors of critical cancer targets like EGFR and VEGFR-2 underscores its importance. As the demand for novel therapeutics continues to grow, the strategic application of scaffolds like 6-methyl-5-cyanouracil will be paramount in designing the next generation of effective medicines.
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